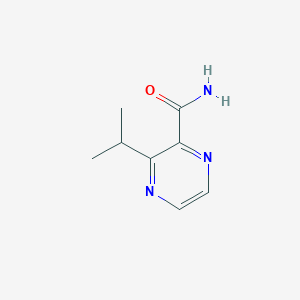
3-Isopropylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-pyrazinecarboxamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. It belongs to the class of pyrazinecarboxamides, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-pyrazinecarboxamide can be achieved through various methods. One common approach involves the reaction of 3-isopropylpyrazine-2-carboxylic acid with ammonia or an amine under appropriate conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired amide.
Industrial Production Methods
Industrial production of 3-Isopropyl-2-pyrazinecarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or organolithium compounds can be employed.
Major Products Formed
Oxidation: Pyrazinecarboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-pyrazinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: A well-known antituberculosis agent with a similar pyrazinecarboxamide structure.
3-Isopropyl-2-methoxypyrazine: Another pyrazine derivative with distinct aroma properties used in the food and beverage industry.
Uniqueness
3-Isopropyl-2-pyrazinecarboxamide is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazinecarboxamides, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
104893-55-2 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
3-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5(2)6-7(8(9)12)11-4-3-10-6/h3-5H,1-2H3,(H2,9,12) |
InChI-Schlüssel |
BQMWIPMCWBMVSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN=C1C(=O)N |
Kanonische SMILES |
CC(C)C1=NC=CN=C1C(=O)N |
Synonyme |
Pyrazinecarboxamide, 3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















